molecular formula C10H8ClNO B3054804 1H-Indole, 1-(chloroacetyl)- CAS No. 61995-53-7

1H-Indole, 1-(chloroacetyl)-

Cat. No.: B3054804
CAS No.: 61995-53-7
M. Wt: 193.63 g/mol
InChI Key: FGOZRGMJVCIVKG-UHFFFAOYSA-N
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Description

1H-Indole, 1-(chloroacetyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1H-Indole, 1-(chloroacetyl)- typically involves the reaction of indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Indole, 1-(chloroacetyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole, 1-(chloroacetyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(chloroacetyl)- involves its interaction with various molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

1H-Indole, 1-(chloroacetyl)- can be compared with other indole derivatives such as:

These comparisons highlight the unique properties of 1H-Indole, 1-(chloroacetyl)-, particularly its reactivity due to the presence of the chloroacetyl group.

Biological Activity

1H-Indole, 1-(chloroacetyl)- is a derivative of indole, a compound known for its wide range of biological activities. The chloroacetyl group enhances the reactivity of the indole structure, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of 1H-Indole, 1-(chloroacetyl)-, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₈ClN
  • Molecular Weight : 169.62 g/mol
  • CAS Number : 61995-53-7

1H-Indole, 1-(chloroacetyl)- exhibits several mechanisms that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This action can disrupt metabolic pathways critical for cell survival and proliferation.
  • DNA Interaction : It may intercalate into DNA strands, affecting replication and transcription processes.
  • Antimicrobial Activity : Studies indicate that this compound can exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.

Biological Activities

The biological activities of 1H-Indole, 1-(chloroacetyl)- can be summarized as follows:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, including MRSA.
AnticancerDemonstrates cytotoxic effects on cancer cell lines such as A549 and MDA-MB-231.
Anti-inflammatoryShows potential in inhibiting pro-inflammatory cytokines.
Neurotransmission ModulationInfluences neurotransmitter systems, potentially affecting mood and cognition.

Case Studies

Several studies have highlighted the effectiveness of 1H-Indole, 1-(chloroacetyl)- in various applications:

  • Antibacterial Activity : In a study evaluating the compound's efficacy against MRSA, it was found to have a minimum inhibitory concentration (MIC) as low as 16 µg/mL, indicating significant antibacterial potential .
  • Cytotoxic Effects : Research involving cancer cell lines demonstrated that derivatives of indole compounds, including 1H-Indole, 1-(chloroacetyl)-, exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM against A549 lung cancer cells .

Research Findings

Recent investigations into indole derivatives have revealed promising results regarding their therapeutic applications:

  • A study published in MDPI reported that indole derivatives could inhibit the growth of various cancer cell lines and showed potential as anti-inflammatory agents .
  • Another investigation found that modifications to the indole structure enhanced its interaction with biological targets, leading to increased potency against specific pathogens .

Properties

IUPAC Name

2-chloro-1-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOZRGMJVCIVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455788
Record name 1H-Indole, 1-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61995-53-7
Record name 1H-Indole, 1-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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